N-(4-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-5-amine
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Overview
Description
N-[(4-fluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group attached to the pyrazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine typically involves the reaction of 4-fluorobenzyl chloride with 1,4-dimethyl-1H-pyrazol-5-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets in biological systems. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-1H-pyrazol-5-amine
- N-(4-chlorophenyl)-1H-pyrazol-5-amine
- N-(4-bromophenyl)-1H-pyrazol-5-amine
Uniqueness
N-[(4-fluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is unique due to the presence of both the fluorophenyl and dimethyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances its lipophilicity and metabolic stability, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H14FN3 |
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Molecular Weight |
219.26 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C12H14FN3/c1-9-7-15-16(2)12(9)14-8-10-3-5-11(13)6-4-10/h3-7,14H,8H2,1-2H3 |
InChI Key |
ASXLWZDGEDOTHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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